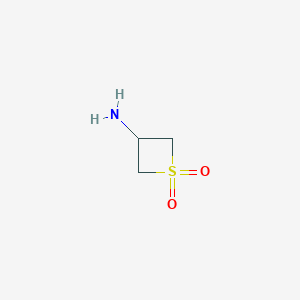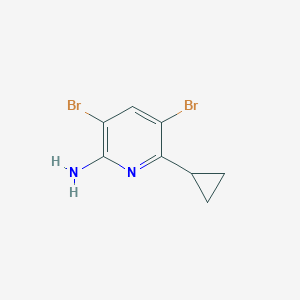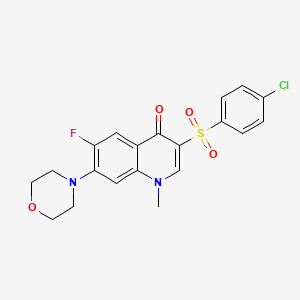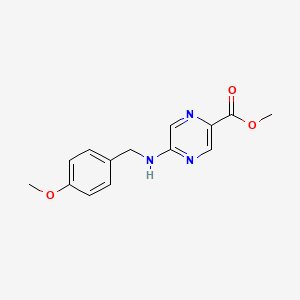
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C14H15N3O3 . It is a white solid that is stored at temperatures between 0-5°C . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)" .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its InChI code. The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for database searches .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, reactions at the benzylic position are common in similar compounds. These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 273.29 . It is stored at temperatures between 0-5°C .Mecanismo De Acción
The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and has also exhibited anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of novel materials, and it has also shown promising results as an anticancer and antifungal agent. However, one of the main limitations is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research related to Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate. One of the main directions is to further explore its potential as an anticancer and antifungal agent. Additionally, there is a need to develop more efficient synthesis methods that can produce higher yields of the compound. Finally, there is also a need to explore the potential applications of this compound in other fields such as material science and catalysis.
Conclusion:
In conclusion, this compound is a versatile compound that has shown promising results in various scientific research applications. Its potential as an anticancer and antifungal agent, as well as a building block for the synthesis of novel materials, makes it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate can be synthesized using a multistep process that involves the reaction between 4-methoxybenzylamine and 2,3-dichloropyrazine, followed by the reaction with methyl chloroformate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has shown promising results as an anticancer agent, antifungal agent, and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methylamino]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALCWXJSSHVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)

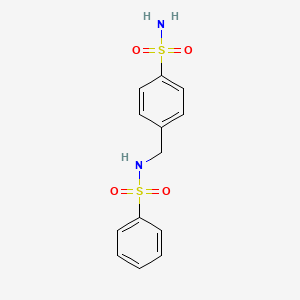
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)
![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)


![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)


